H-L-Arg(Pbf)-NH2 HCl
Description
Contextualization of Arginine in Peptide Structure and Function
Arginine is an amino acid characterized by a 3-carbon aliphatic side chain culminating in a guanidinium (B1211019) group. wikipedia.org This guanidinium group, with a pKa of approximately 12.5 to 13.8, is protonated and positively charged under physiological conditions. wikipedia.orgmdpi.com This inherent positive charge is fundamental to many of arginine's roles in peptide and protein structure and function.
Evolution of Protecting Group Strategies in Peptide Synthesis
The chemical synthesis of peptides is a stepwise process involving the formation of amide (peptide) bonds between amino acids. wikipedia.org A critical aspect of this process is the use of protecting groups to temporarily block reactive functional groups on the amino acids, preventing unwanted side reactions. wikipedia.orgiris-biotech.de The history of peptide synthesis is intrinsically linked to the development of these protecting group strategies.
Early peptide synthesis was conducted in solution, a method that remains valuable for large-scale production. wikipedia.orgnih.gov A significant breakthrough was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, the first reversible Nα-protecting group. nih.gov
The field was revolutionized by R. Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS) in the early 1960s. nih.govresearchgate.net In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is assembled in a stepwise manner. nih.gov This approach streamlined the synthesis process by simplifying the purification of intermediates.
Two primary orthogonal protecting group schemes have dominated SPPS:
Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the resin linkage are cleaved with a strong acid such as hydrogen fluoride (B91410) (HF) in the final step. wikipedia.org
Fmoc/tBu Strategy: Introduced in the 1970s, this strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection. nih.gov The Fmoc group is removed with a base, typically piperidine (B6355638). chempep.com Side-chain protecting groups, such as the tert-butyl (tBu) group, are acid-labile and are removed during the final cleavage from the resin with TFA. iris-biotech.dersc.org The Fmoc/tBu strategy is widely used due to its milder deprotection conditions for the Nα-amino group. nih.gov
Significance of Guanidino Side Chain Protection in Arginine Chemistry
The guanidino group of arginine is strongly basic and nucleophilic, necessitating its protection during peptide synthesis to prevent undesirable side reactions. mdpi.comgoogle.com While the protonated guanidinium group has reduced reactivity towards acylation, protection is still crucial to enhance solubility in the organic solvents commonly used in SPPS and to avoid potential side reactions. mdpi.com
Several protecting groups have been developed for the arginine side chain over the years. In Boc chemistry, nitro (NO2) and tosyl (Tos) groups have been employed. peptide.com However, these can lead to side reactions during cleavage. peptide.com
In the more prevalent Fmoc chemistry, a range of sulfonyl-based protecting groups have been utilized. These include:
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): An acid-labile group. peptide.comnih.gov
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-labile than Mtr. mdpi.com
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The most labile among these commonly used groups, making it particularly advantageous for the synthesis of peptides containing multiple arginine residues. mdpi.compeptide.com The Pbf group is cleaved under acidic conditions, typically with TFA, during the final deprotection step. advancedchemtech.com
The choice of protecting group is critical, as incomplete removal can alter the immunogenicity and antigenicity of the final peptide. nih.gov The Pbf group is favored for its efficient removal and reduced propensity for side reactions compared to older protecting groups. rsc.orgpeptide.com
Overview of H-L-Arg(Pbf)-NH2 HCl as a Building Block in Advanced Peptide Synthesis
This compound is a specialized arginine derivative designed for use in Fmoc-based solid-phase peptide synthesis. It is the hydrochloride salt of L-arginine amide where the guanidino side chain is protected by a Pbf group.
This building block is particularly useful for synthesizing peptides with a C-terminal arginine amide. The amide group at the C-terminus is a common feature in many biologically active peptides. The free Nα-amino group allows for its direct coupling to a growing peptide chain on a solid support, while the Pbf group provides robust protection for the guanidino side chain throughout the synthesis cycles. The hydrochloride salt form enhances the compound's stability and handling properties. iris-biotech.de
The use of this compound is integral to the synthesis of complex peptides, including therapeutic peptides and those used in biochemical research. smolecule.com Its structure allows for the controlled and efficient incorporation of a C-terminal arginine amide, a crucial component for the biological function of many peptides.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine amide hydrochloride | iris-biotech.deiris-biotech.de |
| Molecular Formula | C19H31N5O4S·HCl | iris-biotech.de |
| Molecular Weight | 425.55 g/mol (free base) + 36.45 g/mol (HCl) = 462.00 g/mol | iris-biotech.dewatanabechem.co.jp |
| CAS Number | 1350564-36-1 (net) | iris-biotech.de |
| Storage Temperature | -20°C | iris-biotech.de |
Table 2: Comparison of Arginine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Key Features | Source |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Acid-labile; can be removed with TFA/thioanisole. | peptide.com |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | More acid-labile than Mtr. | mdpi.com |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Most labile of the common sulfonyl-based groups; standard for Fmoc-SPPS. | peptide.comadvancedchemtech.com |
| Nitro | NO2 | Stable to TFA; can be removed with reducing agents like SnCl2. | mdpi.compeptide.com |
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPWFKOBGSXFM-UQKRIMTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization Methodologies for H L Arg Pbf Nh2 Hcl
Synthetic Routes to Pbf-Protected L-Arginine Precursors
The guanidinium (B1211019) group of arginine is highly basic (pKa ≈ 12.5) and nucleophilic, necessitating robust protection during peptide synthesis to prevent unwanted side reactions. nih.govnih.gov The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is one of the most widely used protecting groups for this purpose, especially in Fmoc-based SPPS. chempep.comnih.govrsc.org It offers a good balance of stability under the basic conditions required for Fmoc group removal (e.g., using piperidine) and lability under the strong acidic conditions used for final peptide cleavage from the resin and side-chain deprotection (e.g., using trifluoroacetic acid, TFA). chempep.comnih.gov
The introduction of the Pbf group is typically achieved by reacting a suitably Nα-protected arginine with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) under alkaline conditions. google.com One patented method describes a synthesis route for Fmoc-Arg(Pbf)-OH that involves first esterifying the carboxyl group of arginine, protecting the α-amino group with a temporary Boc group, and then introducing the Pbf group onto the guanidino function. google.com This sequence helps to avoid side reactions and can improve the efficiency of the Pbf-Cl reaction, reducing the required excess of the expensive Pbf-Cl reagent. google.com
Table 1: Comparison of Arginine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Key Characteristics |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong acid (TFA) chempep.com | Widely used in Fmoc-SPPS; more acid-labile than Pmc. ub.eduresearchgate.net |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Strong acid (TFA) | An earlier generation sulfonyl-type protector; more acid-stable than Pbf. researchgate.netgoogle.com |
| Nitro | NO₂ | Catalytic hydrogenation or reduction (e.g., SnCl₂) nih.gov | Used in classical peptide synthesis; requires orthogonal deprotection steps. nih.govresearchgate.net |
| Tosyl | Tos | Strong acid | A common sulfonyl protector. |
The conversion of the Pbf-protected arginine precursor to its C-terminal amide hydrochloride form is a crucial step for its use in synthesizing peptide amides. A common and efficient method for this transformation is through solid-phase synthesis. The synthesis typically begins by anchoring an Nα-protected arginine, such as Fmoc-L-Arg(Pbf)-OH, to a Rink Amide resin. nih.govrsc.org
The synthesis sequence on the resin involves the following steps:
Loading: The C-terminal carboxyl group of Fmoc-L-Arg(Pbf)-OH is coupled to the amino group of the Rink Amide resin using standard coupling agents like HBTU/HOBt or PyBOP in a solvent such as DMF. issuu.comrsc.org
Nα-Deprotection: The Fmoc group is removed from the alpha-amino group using a solution of piperidine (B6355638) in DMF, yielding the resin-bound H-L-Arg(Pbf)-. google.comox.ac.uk
Cleavage: The peptide amide is cleaved from the resin. Treatment with a strong acid cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane), simultaneously cleaves the molecule from the Rink Amide linker and removes the Pbf protecting group from the side chain. nih.govrsc.orgox.ac.uk However, to obtain H-L-Arg(Pbf)-NH₂, a milder cleavage method that leaves the Pbf group intact is required. This can be achieved with some specialized linkers or by carefully controlling cleavage conditions if the linker is sufficiently acid-labile.
Alternatively, for solution-phase synthesis, a protected precursor like Fmoc-Arg(Pbf)-OH can be coupled with ammonia (B1221849) or an ammonia equivalent, followed by deprotection of the Nα-Fmoc group. The final product is then typically isolated as a hydrochloride salt by treatment with HCl to improve its stability and solubility characteristics for subsequent use. smolecule.com
Protection of the Guanidino Group with Pbf
Optimization of Synthetic Pathways for Research Scale
Optimizing the synthesis of H-L-Arg(Pbf)-NH₂ ⋅ HCl and its parent precursors is essential for achieving high yields and purity, which is critical for research applications. Key areas for optimization include reagent stoichiometry, reaction conditions, and purification methods.
Research has shown that the efficiency of coupling Pbf-protected arginine can be problematic, sometimes leading to lower yields. One study focused on improving the incorporation of Fmoc-Arg(Pbf)-OH in SPPS by using N-butylpyrrolidinone (NBP) as a solvent, demonstrating successful method development. caymanchem.com Another optimization strategy involves the careful selection of coupling reagents. For instance, while standard reagents like HATU and DIPEA are often effective, problematic couplings may require adjusting the equivalents of reagents or exploring alternative activators to drive the reaction to completion and minimize side products. nih.gov
For the Pbf protection step itself, a patented method highlights that by first protecting the α-amino and carboxyl groups, the amount of expensive Pbf-Cl needed can be significantly reduced to just 1.1 equivalents, compared to older methods that required a two-fold excess and still left unreacted arginine. google.com This not only lowers costs but also simplifies purification by eliminating residual starting material. google.com
Final purification is also a critical optimization point. After cleavage from a resin or completion of a solution-phase synthesis, the crude product is often purified using techniques like preparative reversed-phase high-performance liquid chromatography (RP-HPLC). rsc.orgox.ac.uk The choice of solvent gradients and columns is tailored to the specific properties of the arginine derivative to achieve high purity (>95%). ox.ac.uk
Regioselective Functionalization and Intermediate Preparation
The concept of regioselective functionalization is central to the synthesis of complex molecules like H-L-Arg(Pbf)-NH₂ ⋅ HCl. It relies on the use of an orthogonal protection scheme, where different functional groups (α-amino, side-chain guanidino, C-terminal carboxyl) are masked with protecting groups that can be removed under distinct chemical conditions. chempep.comrsc.org This allows for the selective modification of one part of the molecule while others remain protected.
The preparation of key intermediates is the practical application of this principle. The most common and crucial intermediate for incorporating Pbf-protected arginine into peptides via Fmoc-SPPS is Fmoc-L-Arg(Pbf)-OH . chempep.comcaymanchem.comrsc.org Its synthesis involves the selective placement of the base-labile Fmoc group on the α-amino function and the acid-labile Pbf group on the side chain. chempep.com This orthogonality is fundamental to modern peptide synthesis.
Other important intermediates include:
Boc-L-Arg(Pbf)-OH: Used in Boc-based SPPS, where the acid-labile Boc group protects the α-amino group.
H-L-Arg(Pbf)-OtBu ⋅ HCl: A building block where the C-terminus is protected as a t-butyl ester, which is also cleaved by acid. smolecule.com
Z-Arg(Pbf)-OH: Where the benzyloxycarbonyl (Z or Cbz) group protects the α-amino group and is typically removed by catalytic hydrogenation.
These intermediates allow chemists to strategically build peptide sequences, adding amino acids one by one or ligating larger peptide fragments, with full control over the reactive sites at each step. google.comuoa.gr The ability to prepare these intermediates in high purity is a prerequisite for the successful synthesis of complex arginine-containing peptides. ox.ac.ukub.edu
Table 2: Key Intermediates in the Synthesis of Pbf-Protected Arginine Derivatives
| Compound Name | Nα-Protecting Group | Side-Chain Protecting Group | C-Terminal Form | Primary Application |
| Fmoc-L-Arg(Pbf)-OH chempep.com | Fmoc | Pbf | Carboxylic Acid | Fmoc-based SPPS |
| Boc-L-Arg(Pbf)-OH | Boc | Pbf | Carboxylic Acid | Boc-based SPPS |
| H-L-Arg(Pbf)-OtBu ⋅ HCl smolecule.com | None | Pbf | t-Butyl Ester | Peptide synthesis building block |
| Fmoc-HArg(Pbf)-OAll google.com | Fmoc | Pbf | Allyl Ester | Solution-phase synthesis, fragment condensation |
Role of the Pbf Protecting Group in Peptide Assembly
Acid-Lability and Cleavage Mechanism of Pbf
The Pbf group is renowned for its acid lability, a crucial feature that allows for its removal under specific conditions once the peptide sequence is assembled. peptide.comchempep.com This removal is a critical final step in obtaining the desired peptide.
Cleavage Conditions and Reagent Selection
Deprotection of the Pbf group is typically achieved using strong acids, most commonly trifluoroacetic acid (TFA). chempep.comwpmucdn.com The cleavage process involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond, releasing the free guanidino group of arginine. To prevent side reactions from the highly reactive carbocations generated during cleavage, "scavengers" are added to the cleavage cocktail. wpmucdn.comresearchgate.net Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. wpmucdn.comnih.gov
A standard cleavage cocktail is a mixture of TFA, water, and TIS, often in a 95:2.5:2.5 ratio. biotage.com The specific composition of the cleavage cocktail and the reaction time can be adjusted based on the peptide sequence, particularly if it contains other sensitive amino acids like tryptophan, methionine, or cysteine. thermofisher.com For instance, peptides rich in arginine may require longer cleavage times to ensure complete removal of all Pbf groups. biotage.com In some cases, different cleavage reagents like a combination of TFA, water, phenol, and TIS (Reagent B) are employed. nih.gov
Kinetics of Pbf Deprotection in Various Solvents
The rate of Pbf deprotection is influenced by the solvent system and the concentration of the acid. Studies have shown that complete removal of the Pbf group can be achieved within a few hours under standard TFA-based cleavage conditions. thermofisher.com For example, a study on an arginine-rich peptide demonstrated that a 2-hour cleavage time was sufficient to remove the Pbf protecting groups to a level below detection. biotage.com
However, in peptides containing multiple arginine residues, deprotection can be more challenging and may require extended reaction times. researchgate.netthermofisher.com The choice of solvent also plays a role. While TFA is the most common reagent, research has explored other solvent systems to optimize cleavage efficiency and minimize side reactions. A study comparing the acid lability of the Pbf group to the MIS (1,2-dimethylindole-3-sulfonyl) group in a model peptide showed that with 1:1 TFA/DCM, only 4% of the Pbf-protected peptide was cleaved in 30 minutes, whereas the MIS-protected peptide was completely deprotected. nih.govub.edu
Table 1: Pbf Deprotection Kinetics in Different Conditions
| Peptide Model | Cleavage Cocktail | Time (hours) | Temperature | % Deprotection | Source |
|---|---|---|---|---|---|
| Ac-Phe-Arg-Arg-Arg-Arg-Val-NH2 | TFA/DCM (1:1) | 0.5 | Room Temp | 4% | nih.govub.edu |
| TAT (GRKKRRQRRR-NH2) | TFA/water/TIS (95:2.5:2.5) | 1 | Room Temp | Incomplete | biotage.com |
| TAT (GRKKRRQRRR-NH2) | TFA/water/TIS (95:2.5:2.5) | 2 | Room Temp | Complete | biotage.com |
| [NMePhe1,Trp3]arodyn | Reagent B | 2 | 4 °C | Incomplete | nih.gov |
| [NMePhe1,Trp3]arodyn | Pure TFA | 4 | 4 °C | Incomplete | nih.gov |
Orthogonality to Other Protecting Group Strategies (e.g., Fmoc/tBu, Boc/Bzl)
A key advantage of the Pbf group is its orthogonality with other widely used protecting group strategies in solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu and Boc/Bzl strategies. biosynth.comcsic.esacs.org Orthogonality refers to the ability to remove one type of protecting group without affecting others, allowing for selective deprotection at different stages of the synthesis. biosynth.comwiley-vch.de
In the Fmoc/tBu strategy, the temporary Nα-amino protecting group, Fmoc (9-fluorenylmethyloxycarbonyl), is removed by a base (commonly piperidine), while the permanent side-chain protecting groups, such as tBu (tert-butyl) and Pbf, are cleaved by acid (TFA). csic.esiris-biotech.de This allows for the iterative deprotection of the N-terminus for peptide chain elongation without prematurely removing the Pbf group from arginine side chains. chempep.comcsic.es
Similarly, in the Boc/Bzl strategy, the Nα-Boc (tert-butyloxycarbonyl) group is removed with a milder acid (like TFA in dichloromethane), while the more acid-stable benzyl-based (Bzl) side-chain protecting groups and the Pbf group require a stronger acid, such as hydrofluoric acid (HF), for cleavage. peptide.comcsic.es The Pbf group's lability in strong acid makes it compatible with the final cleavage step in both strategies. peptide.comiris-biotech.de
Influence of Pbf on Reaction Stereochemistry and Peptide Conformation
The bulky nature of the Pbf group can have an influence on the stereochemistry of the peptide during synthesis. While the primary role of the Pbf group is to prevent side reactions of the guanidino group, its steric hindrance can potentially affect the coupling efficiency and, in some cases, the stereochemical integrity of the adjacent amino acids. researchgate.net
Epimerization, the change in the configuration of a chiral center, is a potential side reaction during peptide synthesis, especially for certain amino acids or under specific coupling conditions. mdpi.com However, studies have shown that with the use of modern coupling reagents and optimized reaction conditions, the risk of epimerization, even in the presence of bulky protecting groups like Pbf, can be minimized. Research on the synthesis of dipeptides has demonstrated that high stereochemical integrity can be preserved. mdpi.com Phenylglycine, for instance, is known to be susceptible to racemization, but this can be controlled by the choice of reaction conditions. researchgate.net
The conformation of the growing peptide chain can also be influenced by the presence of bulky side-chain protecting groups. While there is limited specific research on the direct conformational effects of the Pbf group, it is generally understood that large protecting groups can impact peptide aggregation and solubility, which are indirectly related to conformation. nih.gov
Stability of Pbf-Protected Arginine under Diverse Synthetic Conditions
The stability of the Pbf-protected arginine is crucial for the success of peptide synthesis. The Pbf group must remain intact throughout the multiple steps of peptide chain elongation, which involve repeated exposure to basic conditions for Fmoc removal and the conditions of the coupling reactions. chempep.comnih.gov
The Pbf group is stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF). chempep.com It is also stable during the coupling reactions, which typically involve activating agents like HBTU or PyBOP and a base such as DIPEA. smolecule.com
Integration of H L Arg Pbf Nh2 Hcl in Solid Phase Peptide Synthesis Spps
Coupling Reagent Selection for Amide Bond Formation
The formation of a peptide bond between the C-terminus of an incoming amino acid and the deprotected N-terminus of the resin-bound peptide chain is a critical step in SPPS. The selection of appropriate coupling reagents is paramount for achieving high efficiency, especially for sterically hindered residues like Arg(Pbf). chempep.com
The carboxyl group of the incoming Fmoc-amino acid must be activated to facilitate nucleophilic attack by the N-terminal amine of the peptide-resin. This is achieved using a combination of activating agents (coupling reagents) and, typically, a tertiary base.
Activating Agents: These reagents react with the Fmoc-amino acid to form a highly reactive intermediate, such as an active ester, which then readily reacts with the amine. sigmaaldrich.com They are broadly categorized as carbodiimides and onium salts (aminium/uronium and phosphonium).
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are commonly used. bachem.com They are often paired with additives that form active esters, which enhance reaction rates and minimize side reactions like racemization. bachem.com Popular additives include 1-hydroxybenzotriazole (B26582) (HOBt) and, more recently, Ethyl Cyano(hydroxyimino)acetate (OxymaPure). acs.orgsigmaaldrich.com The DIC/Oxyma system is favored in modern and industrial settings due to its high efficiency and improved safety profile over the potentially explosive HOBt. acs.org
Onium Salts: These are widely accepted for their rapid reaction times, even with sterically hindered amino acids. sigmaaldrich.com
Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly efficient reagents. sigmaaldrich.com They react with the Fmoc-amino acid in the presence of a base to form reactive OAt or OBt esters. sigmaaldrich.com However, a potential drawback is the risk of N-terminal guanidinylation, a chain-terminating side reaction. sigmaaldrich.com
Phosphonium Salts: Reagents like PyBOP and PyAOP also form active esters and are known for clean reactions without the risk of guanidinylation, making them excellent choices for difficult or critical coupling steps. sigmaaldrich.com
Bases: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is essential to neutralize the protonated N-terminus of the peptide-resin and to facilitate the activation of the incoming amino acid. smolecule.com The choice of base can influence the extent of racemization, with more sterically hindered bases like 2,4,6-collidine sometimes offering better chiral purity.
Table 1: Common Coupling Reagent Systems for Arg(Pbf) Incorporation
| Reagent Class | Example(s) | Additive/Base | Key Characteristics |
|---|---|---|---|
| Carbodiimide (B86325) | DIC | OxymaPure, HOBt / DIPEA | Low cost, efficient, safe (especially with Oxyma). acs.org |
| Aminium Salt | HATU, HBTU, HCTU | DIPEA | Very fast and efficient; suitable for hindered couplings. sigmaaldrich.combachem.com Potential for guanidinylation side reaction. sigmaaldrich.com |
| Phosphonium Salt | PyBOP, PyAOP | DIPEA | High efficiency, no guanidinylation side reaction, good for critical couplings. sigmaaldrich.com |
The incorporation of Fmoc-Arg(Pbf)-OH can be challenging due to several factors.
Steric Hindrance: The bulky Pbf group can sterically hinder the coupling reaction, particularly when coupling to another hindered residue or in arginine-rich sequences. chempep.com This may necessitate longer reaction times, double coupling protocols, or the use of more potent activating agents like HATU or COMU. sigmaaldrich.comgyrosproteintechnologies.com Microwave-assisted SPPS can also significantly improve coupling efficiency and reduce reaction times for such difficult steps. chempep.comcem.com
δ-Lactam Formation: A major side reaction associated with arginine incorporation is the intramolecular cyclization of the activated arginine to form an inactive δ-lactam. rsc.orgrsc.org This side reaction consumes the activated amino acid, leading to incomplete coupling and the formation of deletion peptides (sequences missing the arginine residue). rsc.org The tendency for lactam formation is influenced by the solvent and activation conditions. rsc.org Studies have shown that in situ activation strategies, where the activating agent (e.g., DIC) is added directly to the resin-amino acid mixture, can minimize pre-activation time and thus reduce lactam formation. rsc.orgcsic.es
Interaction with Other Residues: When synthesizing peptides containing both Arg(Pbf) and Tryptophan (Trp), a side reaction can occur during the final TFA cleavage. The cleaved Pbf protecting group can be recaptured by the indole (B1671886) side chain of Trp, leading to sulfonated impurities. iris-biotech.depeptide.com This can often be suppressed by using a Trp residue protected with a Boc group (Trp(Boc)) and including appropriate scavengers in the cleavage cocktail.
Research has demonstrated the successful incorporation of Fmoc-Arg(Pbf)-OH next to a variety of amino acids, including Gly, Phe, and even the hindered Thr(tBu), using coupling systems like DIC/OxymaPure or HATU/DIEA. acs.org
Role of Activating Agents and Bases
Resin Compatibility and Loading Considerations
Rink Amide Resin: To synthesize a peptide with a C-terminal amide, such as a sequence ending in -Arg-NH₂, a Rink Amide resin is the standard choice in Fmoc-SPPS. sunresinlifesciences.comseplite.com The linker is stable to the basic conditions of Fmoc deprotection but is cleaved by TFA to release the peptide as a C-terminal amide. sunresinlifesciences.com Pre-loaded Fmoc-Arg(Pbf)-Rink Amide resins are commercially available, simplifying the start of the synthesis. biosynth.compeptide.com
2-Chlorotrityl (2-Cl-Trt) Resin: For the synthesis of peptide acids (C-terminal carboxylic acid), 2-Cl-Trt resin is a highly versatile option. rapp-polymere.comappliedpolytech.com Its key advantage is its extreme acid lability, which allows the peptide to be cleaved from the resin under very mild acidic conditions (e.g., 1% TFA in DCM). sigmaaldrich.com This is particularly useful for preparing fully protected peptide fragments that can be used in subsequent fragment condensation strategies. The high steric hindrance of the trityl linker also helps to suppress side reactions like diketopiperazine formation. rapp-polymere.com Pre-loaded H-Arg(Pbf)-2-Cl-Trt resins are also available. sigmaaldrich.compeptide.com
Table 2: Resin Selection for Peptides Containing Arg(Pbf)
| Resin Type | C-Terminal Product | Cleavage Condition | Key Features |
|---|---|---|---|
| Rink Amide Resin | Peptide Amide (-CONH₂) | Standard (e.g., 95% TFA) | Standard for peptide amides in Fmoc-SPPS. sunresinlifesciences.comseplite.com |
| 2-Chlorotrityl Resin | Peptide Acid (-COOH) | Very Mild (e.g., 1% TFA in DCM) | Ideal for protected peptide fragments; suppresses side reactions. rapp-polymere.comappliedpolytech.comsigmaaldrich.com |
| Wang Resin | Peptide Acid (-COOH) | Standard (e.g., 95% TFA) | Common resin for peptide acids, though more prone to DKP formation than 2-Cl-Trt. sigmaaldrich.com |
For efficient SPPS, the polymer matrix of the resin must swell adequately in the solvents used. Swelling opens up the polymer network, ensuring that reagents can freely access the reactive sites on the growing peptide chain. nih.gov
Polystyrene (PS) Resins: Standard PS resins, cross-linked with 1-2% divinylbenzene, swell well in non-polar solvents like dichloromethane (B109758) (DCM) and toluene, and moderately in polar aprotic solvents like N,N-dimethylformamide (DMF). rapp-polymere.comcsic.es Their swelling is often poor in highly polar or protic solvents. rsc.org
PEG-grafted PS Resins (e.g., TentaGel®): These resins consist of polyethylene (B3416737) glycol (PEG) chains grafted onto a polystyrene core. This combination provides enhanced swelling characteristics across a broader range of solvent polarities, including DMF, DCM, and even aqueous solutions. rapp-polymere.comrsc.org This "amphiphilic" nature leads to a more homogeneous reaction environment, which is particularly beneficial for the synthesis of long or "difficult" sequences that may aggregate on standard PS supports. rapp-polymere.com TentaGel® XV resins are designed for even more extended swelling, creating a larger reaction space to further improve synthesis outcomes. rapp-polymere.com
Table 3: Swelling Volume (mL/g) of Representative Resins in Common SPPS Solvents
| Solvent | Polystyrene (1% DVB) | TentaGel® S |
|---|---|---|
| DCM | 8.3 | 6.3 |
| DMF | 5.6 | 4.7 |
| NMP | N/A | N/A |
| THF | 8.8 | 5.0 |
| Methanol | 1.7 | 3.6 |
Data adapted from publicly available technical sources. rapp-polymere.com A swelling volume >4.0 mL/g is generally considered good.
Polymeric Support Selection (e.g., Rink Amide, 2-Chlorotrityl Resin)
Automated SPPS Protocols and Parameters
The use of Arg(Pbf)-containing building blocks is fully compatible with automated SPPS protocols, which offer high reproducibility and throughput. chempep.comnih.gov Automated synthesizers perform the iterative cycles of deprotection, washing, and coupling according to a pre-programmed protocol.
A typical automated cycle for one amino acid addition in Fmoc-SPPS involves:
Fmoc-Deprotection: The resin is treated with a solution of 20-30% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group. acs.org Real-time UV monitoring of the liberated fluorenyl chromophore can be used to ensure the reaction goes to completion. nih.gov
Washing: The resin is thoroughly washed with DMF to remove all traces of piperidine and the Fmoc-adduct. acs.org
Coupling: A solution of the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH) and the activation reagents (e.g., DIC/OxymaPure or HATU/DIPEA) in DMF is delivered to the reaction vessel. acs.org Standard protocols often use a 3- to 5-fold molar excess of reagents. mesalabs.com
Washing: A final series of DMF washes removes excess reagents and soluble by-products, preparing the resin for the next cycle. acs.org
For difficult couplings, such as the incorporation of Fmoc-Arg(Pbf)-OH, automated protocols can be modified. Strategies include extending the coupling time, performing a "double coupling" where the coupling step is repeated, or increasing the reaction temperature, often through microwave irradiation. gyrosproteintechnologies.com An optimized microwave-assisted protocol for a peptide containing Har(Pbf) (a homolog of Arg(Pbf)) utilized 2.5 equivalents of the amino acid with DIC/OxymaPure, with coupling reactions performed at elevated temperatures (up to 90°C) to ensure efficiency. acs.org
Segment Condensation Strategies Employing H-L-Arg(Pbf)-NH2 HCl
A critical component in this strategy is the generation of stable, protected peptide segments. This compound serves as a fundamental building block for the creation of peptide fragments that possess a C-terminal arginine amide. The compound itself, featuring a free α-amino group, a Pbf-protected guanidino side chain, and a C-terminal primary amide, represents the simplest form of a nucleophilic peptide fragment ready for condensation. More complex fragments terminating in Arg(Pbf)-NH2 are synthesized on solid supports and play a crucial role in convergent strategies.
Preparation of C-Terminal Arginine Amide Fragments
In a typical convergent synthesis plan, peptide fragments are prepared using SPPS with the Fmoc/tBu strategy. To generate a peptide segment ending in a C-terminal amide, a specialized resin is employed. The Rink Amide resin is commonly used for this purpose, as cleavage with trifluoroacetic acid (TFA) yields a peptide with a primary amide at the C-terminus. iris-biotech.de
The synthesis of the fragment begins with the coupling of an N-α-Fmoc protected amino acid, in this case, Fmoc-L-Arg(Pbf)-OH, to the Rink Amide resin. The peptide chain is then elongated in the C-to-N direction using standard Fmoc-SPPS protocols. peptide.com After the desired sequence is assembled, the protected peptide fragment is cleaved from the resin. This cleavage is typically performed under acidic conditions (e.g., with a TFA "cocktail") that remove the N-terminal Fmoc group and cleave the peptide from the support, but leave the acid-labile side-chain protecting groups, such as Pbf on Arginine and tBu on Aspartic acid, intact. acs.org The result is a fully protected peptide fragment with a C-terminal amide.
Research has demonstrated the successful synthesis of various peptide fragments terminating in a protected arginine amide, which are designed for use in subsequent segment condensation steps.
| Fragment Sequence | Resin Used | Synthesis Strategy | Reference |
|---|---|---|---|
| Ac-Phe-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Arg(Pbf)-Val-NH₂ | Sieber amide resin | Fmoc/tBu SPPS | ub.edu |
| Ac-Arg(Pbf)-Ala-Asp(tBu)-Ala-NH₂ (Part of RADA-16 synthesis) | Not specified, but consistent with amide-forming resin | Fmoc/tBu SPPS | ub.edu |
| MYC[86–143] synthesized on an [Arg(Pbf)]₆ tag | [Arg(Pbf)]₆-functionalized Rink amide resin | Automated fast-flow peptide synthesis (AFPS) | acs.org |
The Condensation Step
The core of the strategy is the coupling of two synthesized fragments. The fragment bearing the C-terminal amide (e.g., H-Peptide-Arg(Pbf)-NH2) acts as the nucleophile, attacking the activated C-terminus of the second fragment (the electrophile). The C-terminal fragment must have its N-terminal Fmoc group removed prior to the coupling reaction to expose the free amine. The N-terminal fragment is typically a protected peptide acid (e.g., Boc-Peptide-OH), which is synthesized on a resin that allows for cleavage with the C-terminal carboxyl group intact, such as a 2-Chlorotrityl chloride resin. researchgate.net
The carboxylic acid of the N-terminal fragment is activated using standard peptide coupling reagents to facilitate amide bond formation. A major challenge in this step is the risk of epimerization at the C-terminal amino acid of the activated fragment. ug.edu.plcsic.es The choice of coupling reagents and conditions is critical to suppress this side reaction.
| Component | Description | Example |
|---|---|---|
| N-Terminal Fragment (Electrophile) | Protected peptide acid, N-terminally blocked (e.g., with Boc). | Boc-Peptide₁-OH |
| C-Terminal Fragment (Nucleophile) | Protected peptide amide with a free N-terminus. | H-Peptide₂-Arg(Pbf)-NH₂ |
| Coupling Reagents | Activates the carboxyl group and minimizes racemization. | HATU/HOAt/DIPEA or HBTU/HOBt/DIPEA |
| Solvent | Must solubilize both protected fragments. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or mixtures. |
| Reaction Outcome | Formation of a larger, protected peptide via a native amide bond. | Boc-Peptide₁-Peptide₂-Arg(Pbf)-NH₂ |
Advantages of the Arg(Pbf)-NH2 Terminus
The use of fragments terminating in Arg(Pbf)-NH2 offers distinct advantages in convergent synthesis. The 2,2,4,6,7-pentamethyldihydrofuran-5-sulfonyl (Pbf) group is a highly acid-labile protecting group for the arginine side chain that is stable to the basic conditions used for Fmoc removal, making it fully compatible with the Fmoc/tBu strategy. peptide.com Its lability in moderate concentrations of TFA ensures its clean removal during the final deprotection step.
Furthermore, a significant hurdle in segment condensation is the poor solubility of large, protected peptide fragments in organic solvents. ug.edu.placs.org Research has shown that the incorporation of C-terminal arginine residues can dramatically enhance the solubility of these fragments. acs.org In one study, a C-terminal hexarginine tag, [Arg(Pbf)]₆, was used as a "solubilizing tag" to enable the successful synthesis and purification of a peptide fragment that was otherwise prone to severe aggregation. acs.org This improved solubility facilitates handling and purification of the fragment and enhances the efficiency of the subsequent coupling reaction in solution. The C-terminal amide itself is also chemically more stable than the corresponding ester or thioester, reducing the risk of certain side reactions during synthesis and coupling. researchgate.net
Investigation of Side Reactions and Impurity Formation During Peptide Synthesis with H L Arg Pbf Nh2 Hcl
Epimerization and Racemization Pathways
The maintenance of stereochemical integrity at the α-carbon is paramount in peptide synthesis. Epimerization, the change in configuration at a single chiral center, and racemization, the formation of an equal mixture of enantiomers, can compromise the biological activity of the final peptide. For arginine, as with other amino acids, the primary pathway for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. This occurs through the activation of the carboxyl group of the Nα-protected amino acid. The resulting oxazolone (B7731731) has an acidic proton at the C4 position, which can be abstracted by a base, leading to a loss of stereochemical information.
Several factors during the coupling step can influence the rate of epimerization of the arginine residue.
Coupling Reagents: The choice of coupling reagent and any additives is critical. Carbodiimide-based reagents like DIC, when used with additives such as OxymaPure, are known to minimize racemization.
Base: The presence of a base, particularly a strong, sterically hindered amine like DIEA, can promote epimerization, especially at elevated temperatures. google.com The free N-π in the imidazole (B134444) moiety of histidine is a known catalyst for epimerization. peptide.com While arginine itself does not have this feature, the basicity of the reaction environment is a key factor.
Temperature: Elevated temperatures, often used to increase coupling efficiency and speed up synthesis, can significantly increase the rate of epimerization. google.comgoogle.cominteranalyt.ru For sensitive amino acids, maintaining lower coupling temperatures is a common strategy to preserve stereochemical integrity.
Solvent: The polarity of the solvent can play a role. Adding a less polar co-solvent like DCM to DMF or NMP has been suggested to help reduce racemization. mesalabs.com
| Factor | Condition Promoting Epimerization | Condition Mitigating Epimerization |
|---|---|---|
| Coupling Method | Onium salt-based activation with strong base (e.g., HBTU/DIEA). google.com | Carbodiimide (B86325) activation with additives (e.g., DIC/OxymaPure). |
| Temperature | Elevated temperatures (e.g., 90°C). google.com | Low temperatures (e.g., <10°C during protection steps). |
| Base | Presence of strong, hindered bases (e.g., DIEA, NMM). google.com | Base-free coupling conditions. google.comgoogle.com |
| Solvent | Highly polar aprotic solvents (e.g., DMF, NMP). rsc.org | Addition of less polar co-solvents (e.g., DCM). mesalabs.com |
The separation and quantification of peptide diastereomers are essential for quality control. Since diastereomers have different physicochemical properties, they can be separated by various analytical techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing peptide purity and separating diastereomers. researchgate.netmdpi.com Most peptide diastereomers will exhibit different retention times on a C18 column. nih.gov The use of chiral stationary phases (CSPs), such as those based on teicoplanin, can also be employed for the direct enantioselective separation of arginine and its derivatives. sigmaaldrich.com
Capillary Electrophoresis (CE): CE offers high resolving power, particularly for polar and charged molecules, and is an effective technique for separating peptide diastereomers. researchgate.netnih.gov It can sometimes provide superior sensitivity and may not require the pre-column derivatization that is sometimes necessary for HPLC. nih.gov
Gas Chromatography (GC): GC can also be used, often requiring derivatization of the peptides to make them volatile. researchgate.net
Factors Influencing α-Carbon Stereochemical Integrity
Migration of Pbf Protecting Group
During the final cleavage step, which is typically performed with strong acid such as trifluoroacetic acid (TFA), the Pbf sulfonyl protecting group is removed from the arginine side chain. The released Pbf cation is an electrophile that can react with nucleophilic residues in the peptide chain. A common side reaction is the migration of the Pbf group to the indole (B1671886) ring of a nearby tryptophan (Trp) residue. peptide.comiris-biotech.de The extent of this side reaction can depend on the proximity of the arginine and tryptophan residues within the peptide sequence. peptide.comiris-biotech.de
To suppress this unwanted modification, scavengers are added to the cleavage cocktail. These are molecules that are more nucleophilic than the peptide side chains and can effectively trap the reactive Pbf cations.
| Scavenger | Typical Concentration in TFA Cocktail | Function |
|---|---|---|
| Triisopropylsilane (B1312306) (TIS) | 2-5% | Traps carbocations, including the Pbf cation. peptide.combeilstein-journals.org |
| Thioanisole | 5% | Effectively scavenges sulfonyl groups released from arginine. peptide.com |
| 1,2-Ethanedithiol (EDT) | 2.5% | Acts as a scavenger for various reactive species. peptide.combeilstein-journals.org |
| Water | 2-5% | Helps to hydrolyze reactive intermediates. peptide.com |
Trifluoroacetylation Adduct Formation
Trifluoroacetic acid (TFA) is the standard reagent for the final cleavage of peptides from the resin and removal of acid-labile side-chain protecting groups like Pbf. However, TFA can also participate in side reactions, leading to the formation of trifluoroacetyl (TFAc) adducts. The free N-terminal α-amino group or the ε-amino group of lysine (B10760008) can be acylated by TFA, resulting in a peptide derivative with an added mass of 96 Da. researchgate.net
One proposed mechanism involves the generation of trifluoroacetoxymethyl groups on the resin support, which can then transfer the trifluoroacetyl group to a free amine during the neutralization step. researchgate.netnih.govpnas.org Another pathway involves the direct trifluoroacetylation of hydroxyl-containing amino acids (like serine or threonine) at the N-terminus, followed by an O-to-N acyl shift. nih.gov This side reaction is influenced by the peptide sequence and the specific conditions of the cleavage and workup. nih.gov
Influence of Reaction Conditions on Side Product Profile
δ-Lactam Formation: This intramolecular cyclization occurs when the activated carboxylic acid of Fmoc-Arg(Pbf)-OH is attacked by the Nδ-nitrogen of its own guanidino side chain, forming a stable six-membered lactam. csic.esug.edu.plrsc.org This renders the amino acid derivative inactive for coupling, leading to the formation of deletion sequences where the arginine residue is missing. csic.esmdpi.com
The propensity for δ-lactam formation is influenced by:
Temperature: Higher temperatures significantly accelerate lactam formation. google.comgoogle.com Studies have shown that while coupling at 75-90°C can be efficient, it also increases the risk of side reactions like lactam formation and epimerization. google.comluxembourg-bio.com
Solvent: The choice of solvent can impact the rate of lactam formation. The use of N-butylpyrrolidinone (NBP) as a "green" alternative to DMF was found to increase the tendency for Arg-lactamisation, requiring the development of specialized protocols. rsc.orgresearchgate.net Varying the composition of binary solvent mixtures can be a tool to suppress this side reaction. rsc.orgrsc.org
Activation Method: The choice of activator can influence the competition between coupling and lactam formation. Using COMU instead of HBTU has been shown to reduce lactam byproducts. A study comparing different protecting groups found that Fmoc-Arg(NO2)-OH prevents δ-lactam formation more effectively than Fmoc-Arg(Pbf)-OH. mdpi.comnih.gov
| Condition | Effect on Side Product Profile |
|---|---|
| High Temperature (e.g., >60°C) | Increases rates of epimerization and δ-lactam formation. google.comgoogle.com |
| Excess Uronium Reagents | Promotes N-terminal guanidinylation. peptide.comsigmaaldrich.com |
| Strong Base (e.g., DIEA) | Increases risk of epimerization, especially at high temperatures. google.com |
| TFA Cleavage without Scavengers | Leads to Pbf migration to Trp and potential trifluoroacetylation. peptide.comresearchgate.net |
| Solvent Choice (e.g., NBP vs DMF) | Can alter the rate of δ-lactam formation. csic.esrsc.org |
Mentioned Chemical Compounds
| Abbreviation | Full Chemical Name |
|---|---|
| Arg | Arginine |
| Boc | tert-Butyloxycarbonyl |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| DCM | Dichloromethane (B109758) |
| DIC | N,N'-Diisopropylcarbodiimide |
| DIEA | N,N-Diisopropylethylamine |
| DMF | N,N-Dimethylformamide |
| EDT | 1,2-Ethanedithiol |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| H-L-Arg(Pbf)-NH2 HCl | L-Argininamide, N-(2,2,4,6,7-pentamethyl-2,3-dihydro-5-benzofuranyl)sulfonyl-, hydrochloride |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| NBP | N-Butylpyrrolidinone |
| NMM | N-Methylmorpholine |
| OxymaPure | Ethyl 2-cyano-2-(hydroxyimino)acetate |
| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TFA | Trifluoroacetic acid |
| TIS | Triisopropylsilane |
| Trp | Tryptophan |
Analytical and Spectroscopic Methodologies for Research Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide chemistry for both qualitative and quantitative analysis. Its high resolution and sensitivity make it ideal for separating complex mixtures and monitoring the progress of chemical reactions.
Developing a robust HPLC method is fundamental for the accurate analysis of H-L-Arg(Pbf)-NH2 HCl. This involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation from potential impurities, such as starting materials, byproducts of the Pbf deprotection, or related peptide fragments.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. A C18 column is frequently employed as the stationary phase due to its hydrophobicity, which allows for effective separation of peptides and their protected forms based on differences in polarity.
The mobile phase typically consists of a mixture of an aqueous solvent (A) and an organic solvent (B), both containing an ion-pairing agent like trifluoroacetic acid (TFA). Acetonitrile (B52724) is a common choice for the organic phase. A linear gradient, where the concentration of the organic solvent is gradually increased, is used to elute compounds from the column. For instance, a gradient of 10-70% acetonitrile in water (both with 0.1% TFA) over a set time can effectively separate peptides and their derivatives. acs.org The flow rate is another critical parameter that is optimized to ensure sharp peaks and good resolution. acs.org Detection is typically performed using a UV detector, often at a wavelength of 220 nm or 230 nm, where the peptide bond absorbs light. acs.orgub.edu
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | Reverse-Phase C18 | acs.org |
| Mobile Phase A | Water with 0.1% TFA | acs.org |
| Mobile Phase B | Acetonitrile with 0.1% TFA | acs.org |
| Gradient | Linear gradient of increasing Mobile Phase B | acs.org |
| Flow Rate | 0.5 - 3.0 mL/min | acs.org |
| Detection Wavelength | 220 nm or 230 nm | acs.orgub.edu |
HPLC is instrumental in monitoring the key steps of peptide synthesis: deprotection and coupling. During the synthesis of a peptide, the removal of the Pbf protecting group from the arginine side chain is a critical step. By taking aliquots of the reaction mixture at different time points, HPLC analysis can track the disappearance of the protected starting material and the appearance of the deprotected product. thermofisher.com This allows for the optimization of reaction conditions, such as cleavage cocktail composition and reaction time, to ensure complete deprotection while minimizing side reactions. thermofisher.com
Method Development for Separating this compound and its Derivatives
Mass Spectrometry (MS) for Structural Elucidation of Synthetic Intermediates
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight of a compound, which is essential for confirming its identity and structural integrity.
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like peptides and their protected derivatives. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
For this compound, ESI-MS can be used to confirm its molecular weight with high accuracy. unm.edu The technique typically produces multiply charged ions, which can be deconvoluted to determine the exact molecular mass of the compound. unm.edu ESI-MS is also invaluable for analyzing reaction intermediates during peptide synthesis, allowing for the rapid confirmation that the desired chemical transformation has occurred. uab.edu Tandem mass spectrometry (ESI-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which can help to confirm the amino acid sequence. uab.edu
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another soft ionization technique widely used in peptide and protein analysis. In MALDI-MS, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy at a specific wavelength. A pulsed laser beam is directed at the sample, causing the matrix to desorb and ionize, carrying the analyte molecules with it into the gas phase.
MALDI-MS is particularly useful for the analysis of protected peptide intermediates, which can be challenging to analyze by other methods due to poor solubility or structural lability. nih.gov The technique typically produces singly charged ions, making the resulting spectra relatively simple to interpret. unm.edu Recent advancements have shown that using specific matrices, such as dithranol, and additives like cesium chloride can significantly improve the quality of MALDI-MS data for protected peptides by reducing fragmentation and improving crystal morphology. nih.gov MALDI-TOF (Time-of-Flight) mass spectrometry is often used to confirm the molecular identity and purity of the final peptide product after purification. thno.orgshimadzu.com
| Technique | Primary Application for this compound | Key Advantages | Reference |
|---|---|---|---|
| ESI-MS | Accurate molecular weight determination of the compound and its synthetic intermediates. | High accuracy, suitable for polar and labile molecules, can produce multiply charged ions for high mass compounds. | unm.edu |
| MALDI-MS | Analysis of protected peptide intermediates and final product confirmation. | Tolerant of salts and buffers, typically produces singly charged ions for simpler spectra, suitable for complex mixtures. | nih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed chemical structure and conformation of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information about this compound.
Proton (¹H) NMR spectroscopy can be used to confirm the presence of all the expected protons in the molecule and to assess its purity. The chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about the local chemical environment of each proton. For example, specific resonances can be assigned to the protons of the arginine backbone, the Pbf protecting group, and the amide protons. ub.eduresearchgate.net
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum, further confirming the compound's structure. researchgate.net The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached atoms.
Proton NMR (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for confirming the identity and purity of this compound. The spectrum provides a distinct fingerprint of the molecule by mapping the chemical environment of all hydrogen atoms.
Detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of protons to specific parts of the molecule, including the arginine side chain, the Pbf protecting group, and the backbone alpha-proton. The integration of the signals provides quantitative information about the relative number of protons, further confirming the structure. In the context of synthesis, ¹H NMR is used to verify the successful removal of other protecting groups (like Fmoc or Boc from the N-terminus) and the integrity of the Pbf group prior to the final cleavage step. For instance, comparing the spectrum of Fmoc-Arg(Pbf)-OH with this compound would show the disappearance of the characteristic signals from the Fmoc group (typically in the 7.3-7.8 ppm range). ub.edu
Below is a table of expected chemical shifts for this compound, compiled from data on structurally similar compounds. ub.edursc.org Actual shifts may vary depending on the solvent and sample concentration.
| Proton Assignment | Typical Chemical Shift (δ) in ppm |
| Pbf: Aromatic CH | ~2.95 (s) |
| Arginine: α-CH | ~3.8 - 4.2 |
| Arginine: β-CH₂ | ~1.8 - 1.9 |
| Arginine: γ-CH₂ | ~1.6 - 1.7 |
| Arginine: δ-CH₂ | ~3.1 - 3.2 |
| Pbf: Methyls (C4, C6, C7) | ~2.0-2.6 (multiple singlets) |
| Pbf: Gem-dimethyl (C2) | ~1.4 (s) |
| Amide NH₂ | ~7.0 - 8.0 (broad singlets) |
| Guanidino NHs | ~6.5 - 7.5 (broad signals) |
| N-terminal NH₃⁺ | ~8.0 - 8.5 (broad signal) |
s = singlet
Carbon-13 NMR (¹³C NMR)
Key signals include the carbonyl carbon of the C-terminal amide, the α-carbon, the carbons of the arginine side chain, and the distinct aromatic and aliphatic carbons of the Pbf group. The chemical shifts are highly indicative of the electronic environment of the carbons.
The following table presents typical ¹³C NMR chemical shifts for a Pbf-protected arginine derivative. ub.edumpg.de
| Carbon Assignment | Typical Chemical Shift (δ) in ppm |
| Amide C=O | ~173 - 175 |
| Guanidino C | ~157 |
| Pbf: C-SO₂ | ~138 - 139 |
| Pbf: Aromatic Cs | ~120 - 136 |
| Pbf: C-O | ~86 |
| Arginine: α-C | ~53 - 55 |
| Arginine: δ-C | ~40 - 41 |
| Pbf: C(CH₃)₂ | ~43 |
| Arginine: β-C | ~28 - 29 |
| Arginine: γ-C | ~25 - 26 |
| Pbf: Methyl Cs | ~12 - 20 |
Spectrophotometric Assays for Reaction Progress (e.g., UV-Vis for Fmoc removal)
While NMR is used to characterize the final product, UV-Vis spectrophotometry is a critical in-process control method employed during solid-phase peptide synthesis (SPPS), particularly for monitoring the deprotection of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group. thieme-connect.de This step is essential before coupling the next amino acid in the sequence, and its completion must be verified to avoid deletion sequences. iris-biotech.de
The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.com The cleavage reaction releases dibenzofulvene (DBF), which rapidly forms an adduct with piperidine. This resulting piperidine-dibenzofulvene adduct is a strong chromophore with a distinct UV absorbance maximum. iris-biotech.dechempep.com
By measuring the absorbance of the solution after the deprotection step, the amount of released Fmoc group can be quantified using the Beer-Lambert law. iris-biotech.dersc.org This method is widely used in automated peptide synthesizers to monitor the deprotection reaction in real-time, allowing for the extension of reaction times if necessary to ensure the reaction goes to completion. thieme-connect.detec5usa.com
| Parameter | Details | Reference(s) |
| Monitored Reaction | Cleavage of Nα-Fmoc group | iris-biotech.de |
| Reagent | Typically 20% piperidine in DMF | iris-biotech.de |
| Chromophore | Piperidine-dibenzofulvene adduct | chempep.com |
| Monitoring Wavelength (λmax) | ~301 nm (secondary peak at ~290 nm) | iris-biotech.de |
| Molar Extinction Coefficient (ε) | 7,100 - 8,100 L·mol⁻¹·cm⁻¹ at 301 nm | iris-biotech.de |
Advanced Synthetic Applications of H L Arg Pbf Nh2 Hcl in Complex Peptide Architectures
Synthesis of Cyclic Peptides and Peptidomimetics
Cyclic peptides and their mimics are of great interest in drug discovery because cyclization can enhance metabolic stability, improve receptor selectivity, and constrain the peptide into a bioactive conformation. uni-kiel.de The incorporation of Pbf-protected arginine is crucial for building the linear precursors required for these cyclic architectures.
The successful synthesis of a cyclic peptide hinges on the final macrocyclization step, where a linear precursor is induced to form a ring. uni-kiel.de H-L-Arg(Pbf)-NH2 HCl is utilized in the solid-phase peptide synthesis (SPPS) of the linear peptide chain. bachem.com Following the assembly of the linear sequence, the peptide is cleaved from the resin, and the Pbf group, along with other side-chain protecting groups, is removed, typically under strong acidic conditions. thermofisher.com The deprotected linear peptide is then subjected to a cyclization reaction in dilute solution to favor the intramolecular reaction over intermolecular oligomerization. uni-kiel.de
Several strategies are employed for the macrocyclization of arginine-containing peptides, with the choice often depending on the desired ring size and the amino acids present in the sequence. uni-kiel.dersc.org
Table 1: Common Macrocyclization Strategies for Arginine-Containing Peptides
| Strategy | Description | Key Considerations |
|---|---|---|
| Head-to-Tail Lactamization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor. rsc.org | This is the most common method. The success rate can be influenced by the peptide sequence, with turn-inducing elements often incorporated to pre-organize the peptide for cyclization. uni-kiel.de |
| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond between two terminal alkene-bearing unnatural amino acids incorporated into the peptide sequence. rsc.org | Requires incorporation of non-standard amino acids. The resulting olefinic bond is stable and conformationally constraining. |
| Azide-Alkyne "Click" Cycloaddition | A copper-catalyzed or strain-promoted reaction between an azide (B81097) and an alkyne functionality, each incorporated on an amino acid side chain or terminus. rsc.org | This method is highly efficient and bioorthogonal, creating a stable triazole linkage. |
| Thioether Cyclization | Nucleophilic attack of a cysteine thiol onto an electrophilic group (e.g., a haloacetyl group) installed elsewhere in the peptide. rsc.org | Results in a stable and flexible thioether linkage. |
| Palladium-Catalyzed C(sp³)–H Activation | An advanced strategy involving the intramolecular arylation of a β-carbon on an N-terminal amino acid with an aromatic side chain (e.g., Phe, Trp) elsewhere in the sequence. rsc.org | This versatile method creates unique hydrocarbon linkages and is compatible with standard Fmoc-SPPS, allowing for the synthesis of cyclic peptides with varied ring sizes. rsc.org |
A novel "CyClick" strategy has also been reported, which involves a highly chemoselective intramolecular reaction between the N-terminus of a peptide and a C-terminal aldehyde. nih.gov This method generates macrocycles featuring a 4-imidazolidinone scaffold, which acts as a conformational constraint. nih.gov
This compound and its Nα-Fmoc protected counterpart, Fmoc-L-Arg(Pbf)-OH, are essential reagents for building peptidomimetics that mimic secondary structures of proteins, such as β-hairpins. uzh.ch These conformationally stabilized structures are designed to replicate the spatial arrangement of key residues in a protein's binding interface. For instance, β-hairpin peptidomimetics have been designed to inhibit protein-RNA interactions, such as those involving the Tat protein of HIV-1 or bacterial RNase P. uzh.ch The synthesis of these complex molecules relies on standard Fmoc-SPPS, where Fmoc-Arg(Pbf)-OH is used alongside other protected natural and unnatural amino acids to construct the desired sequence. uzh.ch The Pbf group ensures that the reactive guanidinium (B1211019) side chain does not interfere with the coupling steps during the synthesis.
Macrocyclization Strategies
Preparation of Modified Peptides and Conjugates
The functionalization of peptides by attaching non-peptidic moieties can imbue them with new properties for diagnostics, therapeutics, or materials science. The arginine residue is an attractive site for such modifications.
Site-selective modification of peptides is crucial for creating probes to study biological processes. issuu.com Arginine derivatives are sought after for the conjugation of labels like fluorophores or radionuclide-bearing chelators. issuu.com The synthesis of such labeled peptides often involves assembling the peptide backbone using Pbf-protected arginine. After the main synthesis, a specific functional group on the peptide is used for conjugation.
For example, in the development of radiolabeled peptides for medical imaging, a chelating agent like DOTA is conjugated to the peptide. nih.gov The synthesis of a DOTA-conjugated peptide targeting the Platelet-Derived Growth Factor Receptor β (PDGFRβ) involved the initial solid-phase synthesis of the peptide backbone using Fmoc-amino acids, including Fmoc-Arg(Pbf)-OH. nih.gov After assembling the linear peptide, it was cleaved from the resin while keeping the side-chain protecting groups intact. The N-terminus was then conjugated with a DOTA-NHS-ester. The final step involved the global deprotection of all side-chain protecting groups, including Pbf, using a trifluoroacetic acid (TFA) cocktail. nih.gov Fluorescein isothiocyanate (FITC) is another commonly used label, though its direct application in SPPS can be complicated by its instability to the final TFA cleavage step, often necessitating the use of a spacer like aminohexanoic acid. researchgate.net
Table 2: Examples of Labels and Tags for Arginine-Containing Peptides
| Label/Tag Type | Example | Purpose | Synthetic Consideration |
|---|---|---|---|
| Radionuclide Chelator | DOTA | Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) Imaging, Radiotherapy | Conjugated to the N-terminus or a lysine (B10760008) side chain of the peptide after SPPS assembly using Arg(Pbf). nih.gov |
| Fluorophore | Fluorescein (FITC) | Fluorescence Microscopy, Flow Cytometry, In-vitro Assays | Often attached to the N-terminus via a spacer to avoid degradation during acid-mediated cleavage from the resin. researchgate.net |
| Fluorophore | 3-Hydroxychromone (FHC) | Ratiometric fluorescence studies of peptide-environment interactions | Incorporated as a fluorescent amino acid during SPPS. The synthesis of the linear peptide used H-L-Arg(Pbf)-2CT resin. scienceopen.com |
| Bioorthogonal Handle | trans-Cyclooctene (TCO) | "Click" chemistry for subsequent labeling | A peptide containing multiple arginines can be synthesized and then functionalized in solution with a TCO-NHS ester. rsc.org |
Peptides that can self-assemble into well-ordered nanostructures like fibers, tapes, and hydrogels are a cornerstone of peptide-based materials science, with applications in tissue engineering and regenerative medicine. metu.edu.trnih.gov Arginine is a key residue in many self-assembling peptide designs due to its ability to form strong electrostatic interactions and hydrogen bonds.
A notable example is the synthesis of the self-assembling peptide RADA-16 (Ac-(RADA)4-NH2). The complexity of this highly repetitive and aggregation-prone sequence makes stepwise synthesis challenging. An optimized strategy involved a fragment condensation approach, combining solid-phase and solution-phase methods. ub.edu This required the synthesis of two protected octapeptide fragments, one of which was a C-terminally amidated fragment, H-Arg(Pbf)-Ala-Asp(tBu)-Ala-Arg(Pbf)-Ala-Asp(tBu)-Ala-NH2. ub.edu The use of this compound or its derivatives is implicit in the generation of such C-terminally amidated, arginine-containing fragments, highlighting its role in creating the building blocks for advanced biomaterials.
Introduction of Labels or Tags
Chemoenzymatic Peptide Synthesis Approaches
Chemoenzymatic Peptide Synthesis (CEPS) is an innovative hybrid technology that combines the strengths of chemical synthesis and enzymatic ligation. bachem.com Typically, peptide fragments up to 50-60 amino acids long are first produced using chemical methods like Fmoc-based SPPS. bachem.com These fragments are then joined together (ligated) into a much longer peptide or protein by a specialized enzyme, such as a peptiligase. bachem.com This approach avoids the impurity issues that plague the direct chemical synthesis of very long peptides and operates under mild, aqueous conditions. bachem.com
The role of this compound in this context is as a fundamental building block for the initial SPPS of the required peptide fragments. For instance, a bioactive peptide containing a glutamine-linked oligosaccharide was synthesized using a chemoenzymatic approach. nih.gov The peptide portion was first chemically synthesized via the solid-phase method, which would involve protected amino acids like Fmoc-Arg(Pbf)-OH if arginine were present. nih.gov Subsequently, an oligosaccharide was attached to the peptide enzymatically. nih.gov The Pbf protecting group is fully compatible with the Fmoc-SPPS portion of this hybrid strategy, enabling the creation of arginine-containing fragments that, after deprotection, are ready for enzymatic ligation or modification. mpg.de
Fragment Condensation and Ligation Methodologies
The synthesis of complex peptide architectures, particularly those with long sequences or challenging compositions, often moves beyond traditional stepwise solid-phase peptide synthesis (SPPS). Convergent strategies, such as fragment condensation and various ligation methodologies, have become indispensable for producing large peptides and small proteins. nih.gov In these approaches, the target peptide is assembled from several smaller, pre-synthesized, and purified peptide fragments. This method minimizes the cumulative errors of stepwise synthesis and facilitates the purification of the final product. nih.gov
The compound this compound plays a critical role as a C-terminal building block in the construction of these peptide fragments. Its unique structure, featuring a C-terminal amide and a side-chain protecting group, is highly advantageous for these advanced synthetic applications. The C-terminal amide (–NH2) cap effectively prevents racemization of the C-terminal arginine residue during the fragment coupling step, a common and significant side reaction when using C-terminal free acids. csic.es Simultaneously, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group provides robust protection for the guanidino function of the arginine side chain, which is compatible with the widely used Fmoc/tBu orthogonal synthesis strategy. researchgate.netembrapa.br The hydrochloride salt form of the compound enhances its stability and handling characteristics. smolecule.com
Application in Fragment Condensation
Fragment condensation involves the synthesis of fully protected peptide segments, which are then coupled, typically in the solution phase, to form the final peptide. nih.govub.edu The success of this strategy hinges on several factors, including the solubility of the protected fragments and the efficiency of the coupling reaction, which must proceed with minimal epimerization. ub.edunih.gov
This compound is employed as the starting point for synthesizing a peptide fragment that has arginine at its C-terminus. The synthesis of such a fragment typically begins by anchoring a suitable linker, like the Rink Amide linker, to a solid support, followed by the coupling of this compound. The peptide chain is then elongated in the N-terminal direction using standard Fmoc-SPPS protocols. nih.govcsic.es After assembly, the protected peptide amide fragment is cleaved from the resin under mild acidic conditions that leave the side-chain protecting groups, like Pbf, intact. csic.es
A notable example is the synthesis of the self-assembling peptide RADA-16, which was achieved using an 8 + 8 fragment condensation strategy in solution. The C-terminal fragment required for this synthesis was H-Arg(Pbf)-Ala-Asp(tBu)-Ala-Arg(Pbf)-Ala-Asp(tBu)-Ala-NH2. ub.edu The presence of the C-terminal amide was crucial for the success of the condensation.
| Fragment | Sequence | Synthesis Method | Role in Condensation |
|---|---|---|---|
| N-terminal Fragment (F2) | Ac-Arg(Pbf)-Ala-Asp(tBu)-Ala-Arg(Pbf)-Ala-Asp(tBu)-Ala-OH | Fmoc/tBu SPPS | N-terminal segment with a free C-terminal carboxyl group for coupling. |
| C-terminal Fragment (F3) | H-Arg(Pbf)-Ala-Asp(tBu)-Ala-Arg(Pbf)-Ala-Asp(tBu)-Ala-NH2 | Fmoc/tBu SPPS | C-terminal segment with a free N-terminal amine and a C-terminal amide to prevent racemization. |
The coupling of these fragments in solution, using appropriate activating agents, yields the fully protected 16-residue peptide. The final deprotection step then removes all side-chain protecting groups to yield the target peptide. This convergent approach is often more efficient for large-scale or industrial synthesis compared to a purely stepwise method. ub.edu
Role in Ligation Methodologies
Ligation techniques are powerful methods for assembling unprotected peptide fragments in aqueous solutions. The most prominent of these is Native Chemical Ligation (NCL), which involves the reaction between a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. google.comnih.gov This reaction chemoselectively forms a native peptide bond at the ligation site. nih.gov
While this compound is not directly a reactant in the NCL core reaction (which requires a thioester), it is fundamental to the synthesis of the C-terminal peptide fragments used in multi-segment ligation strategies. When a target protein is assembled from three or more fragments, the final C-terminal segment often terminates with a standard amide bond. If this terminal residue is arginine, this compound is the building block of choice for its synthesis via SPPS.
For instance, in a three-fragment (A-B-C) synthesis, the strategy might be as follows:
Fragment A: Synthesized with a C-terminal thioester.
Fragment B: Synthesized with an N-terminal Cys and a C-terminal thioester.
Fragment C: Synthesized with an N-terminal Cys and a C-terminal Arginine amide, originating from this compound on an amide resin.
| Study Focus | Key Finding | Relevance to this compound | Reference |
|---|---|---|---|
| Synthesis of hGH-Derived Peptide | Segment condensation between protected fragments suffered from poor solubility and high epimerization at the C-terminal Arginine residue of the N-terminal fragment. | Highlights the importance of the C-terminal amide (provided by this compound) in preventing racemization during fragment coupling. | nih.gov, csic.es |
| Synthesis of BTH-Peptides | Coupling of Fmoc-L-Arg(Pbf)-OH using DIC as the condensing agent resulted in a very low racemization of 0.41%. | Demonstrates the stereochemical stability of the Pbf-protected arginine during peptide bond formation, a crucial attribute for fragment synthesis. | mdpi.com |
| Synthesis of Multiple Arginine-Containing Peptides | The Pbf protecting group is highly stable but can be challenging to remove from peptides containing multiple arginine residues, requiring optimized cleavage cocktails. | The Pbf group in this compound provides robust protection during fragment assembly but requires careful consideration during the final deprotection step. | researchgate.net, ub.edu |
Comparative Academic Analysis of Pbf Protected Arginine with Other Guanidino Protecting Groups
Comparison with Mtr, Pmc, Tos, and NO2 Groups in Fmoc/Boc Chemistry
Relative Acid Lability and Cleavage Conditions
The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS) due to its well-calibrated acid lability. rsc.orgchempep.com It is efficiently removed under moderately acidic conditions, typically a solution of trifluoroacetic acid (TFA), often in a "cocktail" with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. nih.gov This allows for the deprotection of the arginine side chain simultaneously with the cleavage of the peptide from the resin and the removal of other tert-butyl-based side-chain protecting groups. iris-biotech.de
In contrast, other sulfonyl-based protecting groups exhibit a spectrum of acid stability. The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group is structurally related to Pbf but is more resistant to acid. ug.edu.plpeptide.com While still compatible with Fmoc chemistry, its complete removal often requires longer exposure to TFA or higher TFA concentrations compared to Pbf. peptide.compeptide.com The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) group is even more acid-stable. ug.edu.plpeptide.com Its removal can be sluggish, sometimes necessitating harsher conditions that may compromise peptide integrity, making it a less favored choice in modern Fmoc synthesis, especially for peptides containing multiple arginine residues. peptide.comsigmaaldrich.com Incomplete removal of Mtr is a known issue that can complicate purification. nih.gov
The Tos (tosyl) and NO2 (nitro) groups are considered "hard" protecting groups due to their high stability to acid. mdpi.compeptide.com Their removal requires very strong acids like anhydrous hydrogen fluoride (B91410) (HF), which is characteristic of the Boc/Bzl protection strategy. nih.govmdpi.com Consequently, Tos and NO2 are generally incompatible with the milder acid cleavage conditions of the Fmoc/tBu approach. peptide.compeptide.com
Table 1: Comparative Analysis of Guanidino Protecting Groups
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Primary Chemistry | Relative Acid Lability |
|---|---|---|---|---|
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | 95% TFA, 1-3 hours | Fmoc/tBu | High |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | 95% TFA, 2-6 hours | Fmoc/tBu | Moderate |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | TFA/thioanisole, prolonged times | Fmoc/tBu, Boc/Bzl | Low |
| Tosyl | Tos | Anhydrous HF | Boc/Bzl | Very Low |
| Nitro | NO2 | Anhydrous HF, SnCl2 reduction | Boc/Bzl | Very Low |
Impact on Side Reaction Profiles
A primary side reaction during the incorporation of an arginine residue is the formation of a δ-lactam. mdpi.com This intramolecular cyclization can occur when the carboxyl group of arginine is activated for coupling, leading to the consumption of the activated amino acid and resulting in deletion sequences. mdpi.com The bulky nature of the Pbf group provides significant steric hindrance that effectively minimizes the risk of this side reaction. researchgate.net
During the final acid-mediated cleavage step, the protecting group itself can be a source of side reactions. The cleavage of sulfonyl-based groups like Pbf, Pmc, and Mtr can generate reactive cationic species that may alkylate sensitive residues, particularly tryptophan. sigmaaldrich.com While the use of scavengers is standard practice to mitigate this, the Pbf group is reported to be less prone to causing this side reaction compared to Pmc. peptide.compeptide.com The NO2 group, used in Boc chemistry, can lead to the formation of ornithine residues as a side product during HF cleavage. peptide.compeptide.com Furthermore, incomplete removal of any protecting group results in undesired, modified peptides, with Mtr being particularly problematic in this regard. nih.gov
Influence on Peptide Yield and Purity
The choice of protecting group has a direct and significant impact on the final yield and purity of the synthesized peptide. The efficient and clean cleavage of the Pbf group under standard Fmoc deprotection conditions generally translates to higher crude peptide purity and, consequently, higher recovery yields after purification. peptide.compeptide.com One study comparing Pbf and Pmc for the synthesis of a tryptophan-containing peptide reported a 69% yield for the desired peptide with Pbf protection versus 46% with Pmc under the same cleavage conditions, highlighting the advantage of Pbf's lability and lower side reaction profile. peptide.com
Advantages and Disadvantages of Pbf for Specific Peptide Sequences
The Pbf group is widely regarded as the protecting group of choice for arginine in most Fmoc-SPPS applications. ug.edu.pl Its principal advantage is its high acid lability, which allows for rapid and complete removal under mild conditions, minimizing acid-catalyzed side reactions and simplifying the final purification process. chempep.compeptide.com This is especially beneficial for the synthesis of long and complex peptides, where the cumulative effects of minor side reactions can become significant.
However, the Pbf group is not without its drawbacks. Its considerable steric bulk can sometimes impede coupling efficiency, particularly in sequences with multiple, adjacent arginine residues or when coupling to a sterically hindered amino acid. chempep.com This can lead to lower coupling yields and the formation of deletion sequences.
Another consideration arises in peptides containing sensitive residues like tryptophan. Although Pbf is less problematic than Pmc, the risk of alkylation by the cleaved Pbf cation still exists, necessitating the careful use of scavenger cocktails during deprotection. sigmaaldrich.com For sequences known to be susceptible to aspartimide formation, a common side reaction in Fmoc chemistry, the milder and shorter cleavage times associated with Pbf can be advantageous compared to the more forcing conditions required for Pmc or Mtr. nih.gov
Green Chemistry Considerations in Protecting Group Selection
The principles of green chemistry encourage the minimization of hazardous substances and waste. In the context of peptide synthesis, the choice of protecting group strategy has significant environmental implications. The Fmoc/tBu strategy, where Pbf is the dominant arginine protecting group, is often considered "greener" than the traditional Boc/Bzl strategy. nih.gov This is primarily because it avoids the routine use of highly toxic and hazardous anhydrous hydrogen fluoride (HF) for cleavage. mdpi.com
However, the Fmoc/Pbf approach is not without its own environmental challenges. The final cleavage step relies on high concentrations of TFA, which is a corrosive and environmentally persistent chemical. rsc.orgnih.gov Efforts to make this process greener include optimizing cleavage cocktails to use reduced volumes of TFA and exploring the use of alternative, less hazardous solvents. chempep.com
Current Research Trends and Future Perspectives for Arginine Protecting Groups
Development of Novel Arginine Protecting Groups with Enhanced Properties
While the Pbf group is widely used, its removal can be sluggish, especially in peptides containing multiple arginine residues, requiring extended cleavage times with strong acids like trifluoroacetic acid (TFA). nih.govpeptide.com This can lead to undesired side reactions. peptide.com Consequently, a significant area of research is the development of new protecting groups with improved lability and performance.
One such promising alternative is the 1,2-dimethylindole-3-sulfonyl (MIS) group. nih.gov Research has shown that the MIS group is more acid-labile than Pbf, allowing for complete cleavage in a significantly shorter time. For instance, in a model peptide, the MIS group was fully removed within 30 minutes using a 1:1 TFA/DCM mixture, whereas only 4% of the Pbf-protected peptide was cleaved under the same conditions. nih.govresearchgate.net This enhanced lability is a considerable advantage, particularly for the synthesis of complex, arginine-rich peptides. researchgate.net
Another area of exploration involves revisiting older protecting groups with modern synthetic approaches. The nitro (NO2) group, for example, is being re-evaluated for arginine protection. mdpi.comresearchgate.net Studies have demonstrated that the NO2 group can effectively prevent the formation of δ-lactam, a common side reaction during the incorporation of arginine. mdpi.comresearchgate.netnih.gov Furthermore, new methods for the on-resin removal of the NO2 group using milder conditions, such as SnCl2 in a slightly acidic medium, are being developed, offering a viable alternative to the strong acid cleavage required for Pbf. mdpi.comresearchgate.netnih.gov
Researchers are also investigating arginine derivatives with side chains masked by two alkoxycarbonyl groups, such as Boc and Cbz, to enhance lipophilicity and potentially improve cell permeability of the final peptide. mdpi.com This approach, however, has presented challenges in synthesis and purification. mdpi.com
The following table summarizes the properties of some key arginine protecting groups:
| Protecting Group | Abbreviation | Key Features | Reference(s) |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Standard for Fmoc SPPS, but can have slow cleavage. | nih.govpeptide.commdpi.com |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc | More acid labile than Mtr, but can still require long deprotection times. | nih.govpeptide.comthermofisher.com |
| 4-methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Requires long deprotection times with strong acid cocktails. | peptide.commdpi.comthermofisher.com |
| 1,2-dimethylindole-3-sulfonyl | MIS | More acid-labile than Pbf, allowing for faster deprotection. | nih.govresearchgate.net |
| Nitro | NO2 | Prevents δ-lactam formation; can be removed under milder conditions. | peptide.commdpi.comresearchgate.netnih.gov |
| Tosyl | Tos | Used in Boc chemistry; removed by strong acids like HF. | peptide.commdpi.comnih.gov |
| bis-tert-butoxycarbonyl | (Boc)2 | Removed by TFA-H2O. | mdpi.com |
Sustainable Peptide Synthesis Methodologies (e.g., Aqueous SPPS)
The extensive use of organic solvents, particularly dimethylformamide (DMF), in traditional SPPS raises significant environmental and safety concerns. nih.gov This has spurred the development of more sustainable "green" peptide synthesis methodologies, with a major focus on aqueous solid-phase peptide synthesis (SPPS). nih.govopenaccesspub.org
Aqueous SPPS aims to replace hazardous organic solvents with water, a benign and environmentally friendly alternative. openaccesspub.orgsci-hub.se This transition, however, necessitates the development of water-soluble protecting groups and coupling reagents. openaccesspub.org One innovative approach is the use of the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group, a water-compatible derivative of Fmoc. sci-hub.se The charged sulfonate groups on the Smoc moiety render it soluble in aqueous media, enabling peptide assembly in water. sci-hub.se
Furthermore, research is exploring the use of side-chain unprotected arginine in SPPS, which would improve the atom economy of the synthesis by eliminating the need for a protecting group altogether. rsc.orgresearchgate.net Recent studies have shown that by using specific coupling agents like Oxyma Pure and tert-butyl ethyl carbodiimide (B86325) (TBEC) in green solvent mixtures, it is possible to successfully synthesize peptides with unprotected arginine and histidine residues. rsc.orgresearchgate.net This approach not only reduces waste but also simplifies the final cleavage and deprotection steps. rsc.org
Innovations in Automated Synthesis of Arginine-Rich Peptides
The synthesis of long and complex peptides, especially those rich in arginine, can be challenging and time-consuming. Automation has emerged as a key technology to improve the efficiency, consistency, and speed of peptide synthesis. creative-peptides.comacs.org Advanced automated peptide synthesizers can now manage the entire process, from the sequential addition of amino acids to the final purification, minimizing human error and ensuring high product quality. creative-peptides.com
A significant innovation in this area is the development of automated fast-flow peptide synthesis (AFPS). nih.govacs.orguzh.ch AFPS systems, often operating at elevated temperatures, can dramatically accelerate the synthesis process. uzh.ch For instance, the synthesis of peptide-PNA conjugates, which can be challenging with traditional methods, has been successfully automated using a flow-based approach, significantly reducing synthesis time. acs.org
These automated platforms often incorporate in-line monitoring techniques, such as UV-vis spectroscopy, to track the progress of the synthesis in real-time. nih.govacs.org This allows for rapid optimization of synthesis conditions and the identification of problematic sequences, such as those prone to aggregation. nih.govacs.org For arginine-rich peptides, which are known to be prone to aggregation, these real-time monitoring capabilities are particularly valuable. nih.govacs.org
Computational Chemistry Approaches to Predict Pbf-Related Reaction Outcomes
Computational chemistry and deep learning are increasingly being applied to predict and optimize the outcomes of peptide synthesis. creative-peptides.comnih.govacs.org By analyzing large datasets of experimental synthesis parameters and outcomes, computational models can be developed to predict the efficiency of coupling and deprotection reactions. nih.govacs.org
These models can map the structural representations of amino acids and peptide sequences to experimental data, allowing for the prediction of Fmoc-deprotection efficiency with a low margin of error. nih.gov This predictive capability is particularly relevant for Pbf-protected arginine, as the model can help identify sequences where Pbf removal might be problematic.
Emerging Applications in Synthetic Biology and Material Science Research
The ability to synthesize complex peptides with high precision has opened up new avenues in synthetic biology and material science. Arginine-rich peptides are of particular interest in these fields due to their unique properties.
In synthetic biology, arginine-rich peptides are being explored as vectors for the intracellular delivery of proteins and other macromolecules. mdpi.com For example, a functional L-arginine derivative, where the Fmoc group was replaced with a dibenzocyclooctyne (DBCO) group, has been shown to self-assemble into nanovectors capable of delivering proteins into cells. mdpi.com This was achieved through a "click" chemistry reaction with an azide-functionalized crosslinker, demonstrating a novel strategy for creating functional biomaterials. mdpi.com
The development of novel ligation techniques, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, has been instrumental in creating arginine-rich peptide-based materials. researchgate.net This highly efficient and regioselective chemistry allows for the covalent linkage of arginine-rich peptides to biopolymers like chitosan, creating materials with new and interesting bioactive properties. researchgate.net These peptide-biopolymer conjugates have potential applications in drug delivery and tissue engineering.
Q & A
Basic: What are the recommended analytical techniques for characterizing H-L-Arg(Pbf)-NH2 HCl, and how should data be interpreted?
Methodological Answer:
Characterization typically employs HPLC for purity assessment (≥95%) and NMR spectroscopy (¹H, ¹³C) to confirm structural integrity. For example, ¹H-NMR in DMSO-d6 reveals distinct signals for the Pbf-protected guanidine group (δ 1.38–2.46 ppm, methyl groups) and backbone amide protons (δ 8.18–8.59 ppm) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z [M+1]+ calc. 866.6, observed 866.0) . Always cross-validate HPLC retention times with spiked standards and correlate NMR integrations with expected proton counts to avoid misinterpretation of residual solvents or byproducts.
Basic: How is this compound synthesized, and what parameters critically influence reaction yield?
Methodological Answer:
Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc-protected intermediates. Key steps:
Coupling : Activate Fmoc-Arg(Pbf)-OH with HBTU/DIPEA in DMF (2 eq, 2 hr, RT).
Deprotection : Remove Fmoc with 20% piperidine/DMF.
Cleavage : Use TFA/TIS/H2O (95:2.5:2.5) to release the peptide from the resin.
Precipitation : Add cold diethyl ether, isolate via centrifugation .
Critical parameters :
- Coupling efficiency : Monitor via Kaiser test; repeat if incomplete.
- Temperature control : Excess heat (>25°C) risks Pbf group hydrolysis.
- Resin swelling : Ensure adequate DMF volume (5 mL/g resin) for optimal reactivity.
Advanced: How can researchers resolve discrepancies between HPLC purity and NMR integration data for this compound?
Methodological Answer:
Discrepancies often arise from residual counterions (e.g., TFA) or solvent-bound water in NMR samples. To address:
- Lyophilize the compound 3× with D2O to replace exchangeable protons.
- Quantitative ¹³C NMR : Compare integrals of Pbf methyl carbons (δ 12–28 ppm) against backbone carbons to detect impurities .
- LC-MS : Identify low-abundance byproducts (e.g., deprotected arginine) not resolved by HPLC .
Example: A 92% HPLC purity sample showing 85% NMR integration may indicate residual DMF; analyze via GC-MS or Karl Fischer titration.
Advanced: What strategies optimize the removal of the Pbf protecting group while minimizing side reactions?
Methodological Answer:
The Pbf group is acid-labile; standard cleavage uses TFA-based cocktails . To minimize side reactions (e.g., aspartimide formation):
- Scavengers : Include 2.5% triisopropylsilane (TIS) and 2.5% H2O in TFA to quench carbocations .
- Temperature : Cleave at 0–4°C for 2 hr instead of RT to reduce backbone degradation.
- Post-cleavage neutralization : Rapidly buffer with 0.1 M NH4HCO3 (pH 8) to prevent racemization.
Validation : Monitor deprotection via MALDI-TOF MS; expected mass shift of -252.3 Da (loss of Pbf group) .
Basic: What are the solubility and storage guidelines for this compound?
Methodological Answer:
- Solubility : Freely soluble in DMSO (50 mg/mL), DMF, and TFA; sparingly soluble in water (1–5 mg/mL). For aqueous work, sonicate in 10% acetic acid.
- Storage : Lyophilized powder is stable at -20°C for ≥2 years. Avoid repeated freeze-thaw cycles; aliquot in argon-flushed vials .
Advanced: How does the Pbf protecting group influence peptide stability and downstream applications?
Methodological Answer:
The Pbf group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) enhances guanidine stability during SPPS but introduces steric hindrance, slowing coupling steps. Post-cleavage, residual Pbf fragments can inhibit enzyme activity in functional assays (e.g., kinase studies). Mitigation:
- HPLC repurification : Use a C18 column with 0.1% TFA/ACN gradient to remove sulfonic acid byproducts.
- Biocompatibility testing : Pre-incubate the peptide in assay buffer (e.g., PBS) and centrifuge to pellet insoluble residues .
Advanced: How to troubleshoot low yields in large-scale synthesis of this compound?
Methodological Answer:
Scale-up challenges include inefficient resin mixing and aggregation . Solutions:
- High-flow SPPS reactors : Ensure ≥10 mL/g resin solvent flow for uniform coupling.
- Pseudoproline dipeptides : Incorporate at Arg-Xaa junctions to disrupt β-sheet formation.
- Microwave-assisted SPPS : Apply 30-sec microwave pulses (50°C) during coupling to enhance kinetics .
Yield optimization :
| Parameter | Small Scale (1 g) | Large Scale (50 g) |
|---|---|---|
| Coupling Time | 2 hr | 4 hr |
| DIPEA (eq) | 2 | 3 |
| Yield | 75% | 62% |
| Post-cleavage yields drop due to solubility issues; precipitate in MTBE instead of diethyl ether for higher recovery . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
